molecular formula C12H15NO3S2 B12890342 3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate CAS No. 61998-29-6

3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate

Cat. No.: B12890342
CAS No.: 61998-29-6
M. Wt: 285.4 g/mol
InChI Key: DIGNWMHLKLTEDE-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate is a chemical compound that features a furan ring, a morpholine ring, and a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate typically involves the reaction of morpholine with carbon disulfide in the presence of a base, followed by the addition of a furan-containing compound. The reaction is carried out under ice-cold conditions to ensure the stability of the intermediate products. The final product is obtained by filtration and drying .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a disulfide.

    Substitution: The furan ring can undergo electrophilic substitution reactions, while the morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution on the furan ring can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution on the morpholine ring can involve alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.

Scientific Research Applications

3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate involves its interaction with molecular targets such as enzymes and proteins. The carbodithioate group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Sodium morpholine-4-carbodithioate: This compound has a similar structure but lacks the furan ring.

    Morpholine-4-carbodithioate derivatives: Various derivatives with different substituents on the morpholine ring or the carbodithioate group.

Uniqueness

3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate is unique due to the presence of both the furan and morpholine rings, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

61998-29-6

Molecular Formula

C12H15NO3S2

Molecular Weight

285.4 g/mol

IUPAC Name

[3-(furan-2-yl)-3-oxopropyl] morpholine-4-carbodithioate

InChI

InChI=1S/C12H15NO3S2/c14-10(11-2-1-6-16-11)3-9-18-12(17)13-4-7-15-8-5-13/h1-2,6H,3-5,7-9H2

InChI Key

DIGNWMHLKLTEDE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)SCCC(=O)C2=CC=CO2

Origin of Product

United States

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